molecular formula C6H4BrF3N2 B1381554 4-Bromo-5-(trifluoromethyl)pyridin-2-amine CAS No. 1227599-92-9

4-Bromo-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1381554
CAS No.: 1227599-92-9
M. Wt: 241.01 g/mol
InChI Key: KBRBWYOANHJCTI-UHFFFAOYSA-N
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Description

4-Bromo-5-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C6H4BrF3N2 It is characterized by the presence of a bromine atom, a trifluoromethyl group, and an amine group attached to a pyridine ring

Biochemical Analysis

Biochemical Properties

4-Bromo-5-(trifluoromethyl)pyridin-2-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including ribonucleotide reductase and reverse transcriptase . The interaction with ribonucleotide reductase results in the inhibition of DNA synthesis, while its interaction with reverse transcriptase affects RNA synthesis. Additionally, this compound can bind to DNA molecules, influencing their structure and function .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of ribonucleotide reductase, leading to elevated intracellular levels of deoxyadenosine triphosphate (dATP), which in turn blocks DNA synthesis . This inhibition can result in altered cell cycle progression and potentially induce cell death in certain cell types. Furthermore, this compound has been shown to selectively deplete CD26+ lymphocytes, impacting immune cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can inhibit enzymes such as ribonucleotide reductase and reverse transcriptase by binding to their active sites, thereby preventing their normal function . This inhibition leads to disruptions in DNA and RNA synthesis, affecting overall cellular function. Additionally, this compound can interact with DNA molecules, potentially altering their structure and influencing gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored under appropriate conditions, such as in an inert atmosphere at temperatures between 2-8°C . Prolonged exposure to light or higher temperatures may lead to degradation, reducing its efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and DNA synthesis disruption .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily affect enzyme activity and DNA synthesis. At higher doses, it can induce toxic effects, including cell death and immune cell depletion . Threshold effects have been observed, where a certain dosage level is required to achieve significant biochemical and cellular changes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate DNA and RNA synthesis. The compound’s inhibition of ribonucleotide reductase affects the metabolic flux of deoxyribonucleotide triphosphates, leading to altered levels of these metabolites within the cell . This disruption can have downstream effects on cellular metabolism and overall function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the nucleus, where it can exert its effects on DNA and RNA synthesis . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is known to localize to the nucleus, where it interacts with DNA and enzymes involved in nucleic acid synthesis . Targeting signals and post-translational modifications may play a role in directing the compound to specific compartments or organelles within the cell, ensuring its effective function.

Chemical Reactions Analysis

4-Bromo-5-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various amines. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-Bromo-5-(trifluoromethyl)pyridin-2-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-bromo-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2/c7-4-1-5(11)12-2-3(4)6(8,9)10/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRBWYOANHJCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227599-92-9
Record name 4-bromo-5-(trifluoromethyl)pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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